

# Spectroscopic data of 1,1-Diphenyl-2-thiourea (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1,1-Diphenyl-2-thiourea

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An In-Depth Technical Guide to the Spectroscopic Data of **1,1-Diphenyl-2-thiourea**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **1,1-Diphenyl-2-thiourea** (CAS No: 3898-08-6). As a molecule of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its spectral signature is paramount for its unambiguous identification and quality control. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the relationship between the molecular structure and the observed spectral features. The methodologies for data acquisition are also detailed to ensure reproducibility and validation.

## Introduction to 1,1-Diphenyl-2-thiourea

**1,1-Diphenyl-2-thiourea** is an organic compound featuring a thiourea core ( $(\text{NH}_2)_2\text{C}=\text{S}$ ) where one of the nitrogen atoms is substituted with two phenyl groups. This asymmetrical substitution distinguishes it from its more common isomer, 1,3-diphenyl-2-thiourea (thiocarbanilide). The presence of the diphenylamino group significantly influences the electronic environment of the thiocarbonyl group and the overall molecular geometry, which is reflected in its spectroscopic properties.

#### Molecular Structure:

- Chemical Formula:  $C_{13}H_{12}N_2S$ [\[1\]](#)
- Molecular Weight: 228.31 g/mol [\[1\]](#)
- IUPAC Name: 1,1-diphenylthiourea[\[1\]](#)
- CAS Number: 3898-08-6[\[1\]](#)

The structural arrangement of **1,1-Diphenyl-2-thiourea** is pivotal to interpreting its spectra. The key features include the thiocarbonyl group (C=S), the primary amine group (-NH<sub>2</sub>), and two phenyl rings attached to the same nitrogen atom.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,1-Diphenyl-2-thiourea**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information for structural confirmation.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1,1-Diphenyl-2-thiourea** is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the protons of the primary amine group.

#### Interpreting the Spectrum:

In a deuterated solvent like DMSO-d<sub>6</sub>, the amine protons are expected to be observable, although their chemical shift can be broad and concentration-dependent. The ten protons of the two phenyl rings will give rise to signals in the aromatic region (typically 7.0-8.0 ppm). Due to the free rotation around the C-N bonds, the two phenyl rings are chemically equivalent, simplifying the spectrum. The protons within each phenyl ring (ortho, meta, and para) may exhibit complex splitting patterns due to spin-spin coupling.

#### Experimental Data Summary:

Assignment	Chemical Shift ( $\delta$ ) in DMSO- $d_6$ (ppm)	Multiplicity
Aromatic Protons ( $C_6H_5$ )	7.37	Multiplet
Aromatic Protons ( $C_6H_5$ )	7.25	Multiplet

Table 1:  $^1H$  NMR Data for **1,1-Diphenyl-2-thiourea**. Data sourced from ChemicalBook.[2]

The signals at 7.37 and 7.25 ppm correspond to the protons of the two phenyl groups. The complexity of the multiplets arises from the overlapping signals of the ortho, meta, and para protons. The absence of a distinct signal for the  $NH_2$  protons in this dataset may be due to exchange with residual water in the solvent or its broadness.

## $^{13}C$ NMR Spectroscopy

The  $^{13}C$  NMR spectrum provides information on the different carbon environments within the molecule. For **1,1-Diphenyl-2-thiourea**, one would expect to see signals for the thiocarbonyl carbon, and the carbons of the two equivalent phenyl rings (ipso, ortho, meta, and para carbons).

Expected Chemical Shifts:

- Thiocarbonyl Carbon ( $C=S$ ): This carbon is significantly deshielded and is expected to appear in the range of 180-200 ppm.
- Phenyl Carbons: The aromatic carbons will resonate in the region of 120-150 ppm. The ipso-carbon (attached to the nitrogen) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

While public databases confirm the existence of  $^{13}C$  NMR data for **1,1-Diphenyl-2-thiourea**, a detailed list of chemical shifts is not readily available.[1][3] For structural verification, comparison with the spectrum of a synthesized sample against a reference is recommended.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

### Interpreting the Spectrum:

The IR spectrum of **1,1-Diphenyl-2-thiourea** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the C=S bond, and the aromatic C-H and C=C bonds of the phenyl rings.

### Experimental Data Summary:

The spectrum is typically acquired using a KBr pellet.<sup>[1]</sup>

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3400-3200	Medium, often two bands
Aromatic C-H Stretch	3100-3000	Medium to Weak
Aromatic C=C Stretch	1600-1450	Medium to Strong
N-H Bend (amine)	1650-1580	Medium
C-N Stretch	1350-1250	Strong
C=S Stretch	1200-1050	Medium to Weak

Table 2: Expected IR Absorption Bands for **1,1-Diphenyl-2-thiourea**.

The N-H stretching vibrations are particularly diagnostic. The C=S stretching vibration is often weak and can be coupled with other vibrations, making its assignment challenging.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

### Interpreting the Spectrum:

In an electron ionization (EI) mass spectrum, **1,1-Diphenyl-2-thiourea** is expected to show a molecular ion peak ( $M^+$ ) at an  $m/z$  corresponding to its molecular weight (228.31). The

fragmentation pattern will be influenced by the stability of the resulting ions.

Experimental Data Summary (GC-MS):

m/z	Relative Intensity (%)	Possible Fragment Ion
228	40.3	$[\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}]^+$ (Molecular Ion)
194	18.9	$[\text{M} - \text{H}_2\text{S}]^+$
169	64.3	$[\text{N}(\text{C}_6\text{H}_5)_2]^+$
168	40.4	$[\text{N}(\text{C}_6\text{H}_5)_2 - \text{H}]^+$
167	24.5	$[\text{N}(\text{C}_6\text{H}_5)_2 - 2\text{H}]^+$
119	100.0	$[\text{C}_6\text{H}_5\text{-N=C=S}]^+$ or $[\text{C}_9\text{H}_7]^+$
77	23.6	$[\text{C}_6\text{H}_5]^+$

Table 3: Key Mass Spectrometry Fragments for **1,1-Diphenyl-2-thiourea**. Data sourced from ChemicalBook.[2]

The fragmentation is likely initiated by the loss of neutral molecules like  $\text{H}_2\text{S}$  or by cleavage of the C-N bonds. The diphenylamine cation ( $[\text{N}(\text{C}_6\text{H}_5)_2]^+$ ) at m/z 169 is a prominent and structurally informative fragment.

## Experimental Protocols

To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,1-Diphenyl-2-thiourea** in 0.6-0.7 mL of deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the range of 0-12 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans will be required compared to <sup>1</sup>H NMR.
  - Set the spectral width to cover the range of 0-220 ppm.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## IR Spectroscopy

- Sample Preparation (KBr Pellet):
  - Grind a small amount (1-2 mg) of **1,1-Diphenyl-2-thiourea** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Typically, spectra are collected in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

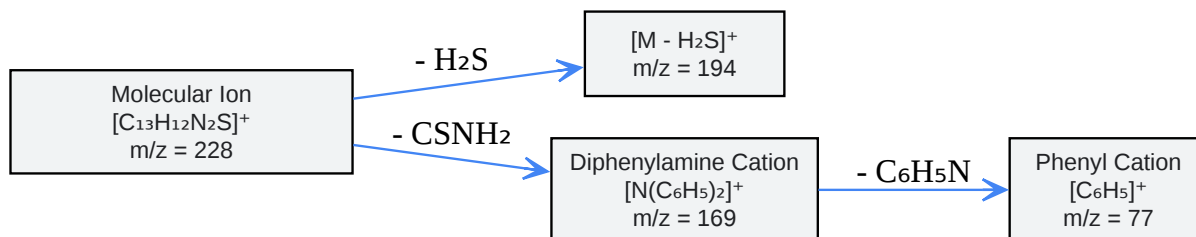
- Sample Introduction: For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) and inject it into the gas chromatograph.
- Instrumentation: Use a mass spectrometer coupled with a gas chromatograph (GC-MS).
- Acquisition (Electron Ionization - EI):
  - Set the ionization energy to 70 eV.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
  - The GC will separate the sample from any impurities before it enters the mass spectrometer.

## Visualizations

### Molecular Structure and NMR Assignment

Caption: Molecular structure of **1,1-Diphenyl-2-thiourea** with  $^1\text{H}$  NMR assignments.

### Mass Spectrometry Fragmentation Workflow



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Caption: Proposed fragmentation pathway for **1,1-Diphenyl-2-thiourea** in EI-MS.

## Conclusion

The spectroscopic data presented in this guide provide a robust basis for the identification and characterization of **1,1-Diphenyl-2-thiourea**. The  $^1\text{H}$  NMR, IR, and Mass Spectrometry data are in excellent agreement with the proposed structure. While detailed  $^{13}\text{C}$  NMR data was not publicly available, the expected chemical shifts have been discussed based on the molecular

structure. The provided protocols offer a clear framework for obtaining high-quality, reproducible spectroscopic data, which is essential for any research or development activities involving this compound.

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